![molecular formula C8H8BrI B1524100 1-Bromo-2,3-dimethyl-4-iodobenzene CAS No. 1160573-43-2](/img/structure/B1524100.png)
1-Bromo-2,3-dimethyl-4-iodobenzene
Overview
Description
Scientific Research Applications
Organic Synthesis and Material Development
1-Bromo-2,3-dimethyl-4-iodobenzene has been utilized as a precursor in the synthesis of complex organic molecules and materials. For example, it is used in coupling reactions to construct aromatic compounds with precise substitutions, which are crucial for developing novel drugs and materials with specific properties. Studies have shown that halogenated benzene derivatives, including those similar to 1-Bromo-2,3-dimethyl-4-iodobenzene, are valuable in synthesizing benzofurans and other heterocyclic compounds via catalyzed domino processes, showcasing their versatility in organic synthesis (Lu, Wang, Zhang, & Ma, 2007).
Advances in Catalysis and Chemical Reactions
The compound has facilitated advancements in catalytic processes, enabling more efficient and selective chemical reactions. For instance, its involvement in ring halogenation and subsequent transformations into other functionalized compounds illustrates its utility in creating structurally diverse molecules. This capability is pivotal for the development of catalysts and additives that enhance reaction rates, yields, and selectivity in industrial and laboratory settings.
Chemical Property Studies
Research on 1-Bromo-2,3-dimethyl-4-iodobenzene and related compounds contributes to a deeper understanding of chemical properties, such as reactivity, stability, and halogen bonding. Investigations into the thermochemical aspects of halogen-substituted methylbenzenes provide insights into their vaporization, fusion, and sublimation enthalpies, which are essential for process design and the development of materials with desired thermal properties (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
As organic compounds containing halogens (bromine and iodine), these compounds are likely to be involved in reactions with nucleophiles in organic synthesis. The bromine and iodine atoms are electron-withdrawing groups, making the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles .
Mode of Action
These compounds can undergo nucleophilic aromatic substitution reactions, where a nucleophile replaces the bromine or iodine atom. They can also participate in electrophilic aromatic substitution reactions, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Action Environment
The reactivity of these compounds could be influenced by environmental factors such as temperature, pH, and the presence of other reactive species. For example, the rate of nucleophilic substitution reactions could be affected by the concentration and nucleophilicity of the nucleophile .
properties
IUPAC Name |
1-bromo-4-iodo-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCPAICQHCSLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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